5-Cyclopropyl-2-fluoro-3-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2-fluoro-3-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c9-8-7(10)3-6(4-11-8)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDDSHHONTUPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287639 | |
| Record name | 5-Cyclopropyl-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034467-82-7 | |
| Record name | 5-Cyclopropyl-2-fluoro-3-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034467-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Cyclopropyl 2 Fluoro 3 Iodopyridine and Analogous Halogenated Pyridines
Precursor Synthesis and Pyridine (B92270) Ring Construction
The initial and fundamental stage in synthesizing complex molecules like 5-Cyclopropyl-2-fluoro-3-iodopyridine is the construction of the core pyridine heterocycle. This is achieved through various organic reactions that assemble the six-membered ring from simpler acyclic or heterocyclic precursors.
Pyridine Annulation Strategies for Fluorinated and Halogenated Pyridines
Pyridine annulation refers to the formation of a pyridine ring by fusing it onto an existing ring system or by constructing it from acyclic precursors in a way that creates a new ring. These strategies are versatile for creating polysubstituted pyridines.
One notable method involves a [5+1] annulation, which can be achieved through a one-pot Michael addition/annulation/dehydrofluorinative aromatization sequence. organic-chemistry.org This transition-metal-free approach uses readily available starting materials like 2-fluoro-1,3-dicarbonyl compounds to build di-, tri-, tetra-, and even pentasubstituted pyridines with high regioselectivity. organic-chemistry.org Another advanced strategy is the base-promoted annulation of pyridinium (B92312) ylides with specific reagents, such as trifluoroacetyl diazoester, to yield highly functionalized pyridazine (B1198779) rings, showcasing the versatility of annulation reactions involving pyridine-derived intermediates. rsc.org
Cyclization Reactions in the Formation of Substituted Pyridine Rings
Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from a single molecule containing all the necessary atoms. For substituted pyridines, various cyclization strategies exist.
A common approach involves the reaction of α,β,γ,δ-unsaturated ketones with an ammonia (B1221849) source, like ammonium (B1175870) formate, which under air atmosphere can produce asymmetrical 2,6-diarylpyridines without the need for a metal catalyst. organic-chemistry.org Another powerful method is the Rh(III)-catalyzed C-H functionalization approach, which couples α,β-unsaturated oximes with alkynes to construct multi-substituted pyridines. nih.gov This method has been successfully adapted for the synthesis of 3-fluoropyridines. nih.gov
Furthermore, sequential reactions involving ring-closing metathesis (RCM) and intramolecular radical cyclizations have been employed to create novel pyridine-fused polycyclic amines, demonstrating the power of tandem cyclization strategies. researchgate.net More classical approaches, such as the Bönnemann cyclization, which is a modification of the Reppe synthesis, trimerize a nitrile and two acetylene (B1199291) molecules to form a pyridine ring, a reaction that can be activated by heat or photochemically with a cobalt catalyst. wikipedia.org
| Cyclization Strategy | Precursors | Key Features | Reference(s) |
| Unsaturated Ketone Cyclization | α,β,γ,δ-Unsaturated Ketones, Ammonium Formate | Metal-free, air atmosphere | organic-chemistry.org |
| Rh(III)-Catalyzed C-H Functionalization | α,β-Unsaturated Oximes, Alkynes | One-step synthesis of multi-substituted pyridines | nih.gov |
| Ring-Closing Metathesis (RCM) | Diene-containing amines/amides | Sequential reactions for complex polycyclic systems | researchgate.net |
| Bönnemann Cyclization | Nitriles, Acetylenes | Can be performed under ambient conditions with a catalyst | wikipedia.org |
Selective Introduction and Functionalization of Halogens on the Pyridine Core
Once the pyridine skeleton is formed, the next critical phase is the regioselective introduction of halogen atoms. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution compared to benzene, necessitating specialized methods. wikipedia.org
Regioselective Fluorination Techniques
Introducing fluorine into a pyridine ring requires specific techniques due to the unique reactivity of fluorinating agents and the pyridine nucleus.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto an aromatic ring, particularly for electron-deficient systems like pyridine. wikipedia.orgacs.org In this pathway, a nucleophile replaces a leaving group on the aromatic ring. The rate of SNAr reactions on halopyridines is significantly influenced by the halogen; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of fluoropyridines. acs.org This enhanced reactivity allows SNAr reactions to proceed under milder conditions. acs.org
The Halex (Halogen Exchange) process is a specific and industrially significant type of SNAr reaction used to produce aryl fluorides from aryl chlorides. wikipedia.orgcas.cn The process traditionally involves heating an aryl chloride with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at high temperatures (150-250 °C). wikipedia.orgchemtube3d.com The reaction is particularly effective for aryl chlorides activated by electron-withdrawing groups. cas.cn
Recent advancements have focused on developing milder and more efficient SNAr fluorination conditions. colab.ws Innovations include the use of anhydrous tetraalkylammonium fluoride reagents, which can be generated in situ, enabling SNAr fluorinations at or near room temperature with high yields. acs.orgnih.gov Microwave-assisted halogen exchange (MAHE) has also been shown to be an energy-efficient method for these transformations. google.com
| Method | Fluoride Source | Typical Leaving Group | Solvent | Temperature | Reference(s) |
| Classical Halex | KF, CsF | Cl | DMSO, DMF | 150-250 °C | wikipedia.orgchemtube3d.com |
| Modern SNAr | Anhydrous R4NF | Cl, NO2 | Various aprotic | Room Temp to 80 °C | colab.wsacs.orgnih.gov |
| Microwave-Assisted Halex | Fluorinating agents | Cl | Various | Varies (Microwave) | google.com |
Halogen exchange (Halex) is the most direct methodology for converting a less reactive halogenated pyridine (e.g., chloro- or bromo-pyridine) into a fluorinated one. cas.cnmountainscholar.org This SNAr-type reaction is a cornerstone of industrial fluoroaromatic synthesis. wikipedia.orggoogle.com The process relies on the displacement of a chloride or bromide ion by a fluoride ion, typically from an alkali metal fluoride salt. wikipedia.org The efficiency of the Halex reaction can be limited by the need for high temperatures, especially for pyridine rings that lack strong electron-withdrawing substituents. mountainscholar.org
To overcome these limitations, significant research has gone into catalyst and reagent development. The use of phase-transfer catalysts, such as alkylammonium or alkylphosphonium salts, can facilitate the reaction under less harsh conditions. google.com Furthermore, the development of soluble and highly nucleophilic fluoride sources, like tetramethylammonium (B1211777) fluoride alcohol adducts (Me₄NF•ROH), has enabled SNAr fluorinations to be performed conveniently at moderate temperatures (e.g., 80 °C) without the stringent requirement for anhydrous conditions. nih.gov
While the Halex reaction is a powerful tool, other methods exist for fluorine introduction. Direct C-H fluorination using reagents like silver(II) fluoride (AgF₂) offers a completely different strategy, selectively fluorinating the C-H bond adjacent to the nitrogen atom in pyridines. nih.govorgsyn.org This method is tolerant of various functional groups and proceeds at ambient temperatures. nih.govorgsyn.org Additionally, the Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride via a diazonium salt, represents another classical, albeit mechanistically distinct, route to aryl fluorides. wikipedia.orgcas.cn More recently, iodine–[¹⁸F]fluorine exchange reactions have been developed for synthesizing radiolabeled heterocycles, a technique that proceeds in aqueous media. mdpi.com
Direct Fluorination via Specific Reagents
Direct C-H fluorination of pyridines presents a formidable challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. nih.gov However, significant progress has been made using highly reactive fluorinating agents. One notable reagent is silver(II) fluoride (AgF₂), which has been shown to selectively fluorinate pyridines and diazines at the C-2 position, adjacent to the nitrogen atom. orgsyn.orgpsu.edu This reaction proceeds under mild, ambient temperature conditions and demonstrates a broad tolerance for various functional groups, including ketones, esters, and even other halides like bromide and chloride. orgsyn.orgpsu.edu The mechanism is thought to be inspired by the Chichibabin reaction, involving coordination of the pyridine to the silver cation, followed by nucleophilic addition of fluoride and subsequent dearomatization. psu.edu
Another powerful reagent for direct fluorination is Selectfluor® (F-TEDA-BF₄). It is primarily used for the electrophilic fluorination of a wide range of heterocyclic compounds. nih.gov For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov
Recent developments have also explored the use of designed phosphine (B1218219) reagents to achieve selective halogenation. nih.govresearchgate.net While this method has been highlighted for 4-selective halogenation, the underlying principles of activating the pyridine ring towards nucleophilic halide attack could potentially be adapted for fluorination at other positions. nih.govresearchgate.net
Directed Iodination Strategies
The introduction of an iodine atom onto the pyridine ring can be accomplished through several strategic approaches, including electrophilic iodination and decarboxylative halogenation.
Electrophilic Iodination Protocols
Electrophilic iodination of pyridines can be challenging due to the low electrophilicity of iodine. acs.org However, various protocols have been developed to overcome this limitation. One approach involves the use of molecular iodine in combination with an oxidizing agent. For instance, a mixture of potassium iodide (KI) and potassium peroxydisulfate (B1198043) (K₂S₂O₈) in the presence of a manganese catalyst can achieve C3-selective iodination of quinolines and pyridones, proceeding through a proposed radical mechanism. rsc.org
For electron-rich pyridines, such as those bearing methoxy (B1213986) groups, electrophilic iodination can occur under milder conditions. acs.org The use of silver salts, like silver sulfate (B86663) or silver acetate, can activate molecular iodine, facilitating the iodination process. acs.org A method for the synthesis of 2-amino-5-fluoro-3-iodopyridine (B113054) utilizes silver sulphate and iodine to directly iodinate 2-amino-5-fluoropyridine.
Furthermore, the combination of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid has proven effective for the regioselective iodination of various substituted aromatic compounds under mild conditions. organic-chemistry.org
Decarboxylative Halogenation in Pyridine Synthesis
Decarboxylative halogenation offers an alternative route to iodinated pyridines, starting from readily available pyridinecarboxylic acids. acs.orgnih.gov This method is particularly useful for installing a halogen at a position that might be difficult to access through direct C-H functionalization. acs.orgnih.gov The reaction typically involves the conversion of the carboxylic acid to a more reactive species that can then undergo halogenation with concomitant loss of carbon dioxide.
A general and catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed using a copper catalyst and a suitable halogen source. princeton.edu This protocol is applicable to all regioisomers of pyridine carboxylic acids, including picolinic, nicotinic, and isonicotinic acids, and can be used for iodination by employing N-iodosuccinimide (NIS) as the iodine source. princeton.edu The reaction proceeds through a proposed aryl radical intermediate, showcasing broad substrate scope and functional group tolerance. princeton.edu Historical methods, such as the Hunsdiecker reaction involving silver salts of carboxylic acids, have also been applied to pyridinecarboxylic acids, although with varying success. acs.orgpku.edu.cn
Incorporation of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a valuable pharmacophore in drug design, and its incorporation into the pyridine scaffold can significantly impact the biological activity of a molecule. nih.gov
Strategies for Installing Cyclopropyl Groups onto Pyridine Scaffolds
Several strategies exist for introducing a cyclopropyl group onto a pyridine ring. One common approach is through cross-coupling reactions. For instance, a halogenated pyridine can be coupled with a cyclopropylboronic acid or a related organometallic cyclopropyl reagent under Suzuki or other palladium-catalyzed coupling conditions. This method was employed in the synthesis of tetrahydropyrazolopyridinones, where a bromo-intermediate was reacted with a cyclopropylboronic acid. acs.org
Another powerful method is the cyclopropanation of an alkene substituent on the pyridine ring. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic method for this transformation, and its stereoselectivity can often be directed by nearby functional groups. rsc.org Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds also represents a robust strategy for creating cyclopropane (B1198618) rings. nih.gov
More recently, biocatalytic approaches using engineered hemoproteins have emerged for the stereoselective construction of pyridine-functionalized cyclopropanes. nih.govacs.orgwpmucdn.com These enzymatic methods can activate stable carbene precursors like pyridotriazoles to achieve asymmetric cyclopropanation of various olefins with high efficiency and stereoselectivity. nih.govacs.orgwpmucdn.com
Stereochemical Considerations in Cyclopropyl Group Introduction
The introduction of a cyclopropyl group often creates one or more stereocenters, making stereochemical control a critical aspect of the synthesis. In transition-metal catalyzed cyclopropanations, the stereochemical outcome is heavily influenced by the nature of the catalyst and the ligands employed. Chiral ligands, such as those based on bisoxazolines or pyridine bisoxazolines, have been used to achieve high levels of enantioselectivity in these reactions. rsc.orgnih.gov
Similarly, in biocatalytic cyclopropanations, the protein scaffold of the enzyme provides a chiral environment that directs the approach of the substrates, leading to high stereoselectivity. nih.govacs.orgwpmucdn.com In some cases, different engineered enzyme variants can even provide access to opposite enantiomers of the cyclopropane product, a phenomenon known as enantiodivergence. nih.govacs.org
When the cyclopropyl group is introduced via methods like the Michael-initiated ring closure (MIRC), the stereochemistry can be controlled by using chiral substrates or chiral nucleophiles. rsc.org The inherent asymmetry in these starting materials directs the stereochemical course of the cyclopropane formation. rsc.org The absolute configuration of the resulting cyclopropane can be determined through various analytical techniques, including X-ray crystallography and NMR spectroscopy. capes.gov.br
Stepwise and Convergent Synthetic Routes to this compound
The construction of a trifunctionalized pyridine ring like that in this compound can be approached through either a stepwise introduction of the substituents onto a pre-existing pyridine core or a convergent route where a substituted pyridine is assembled from acyclic precursors.
Multistep syntheses offer a reliable, albeit often lengthy, method for the regioselective construction of complex molecules like this compound. A logical retrosynthetic analysis suggests that the synthesis can be achieved by first establishing the 5-cyclopropyl-2-fluoropyridine (B1456819) scaffold, followed by a selective iodination at the C-3 position.
A key precursor for this approach is 5-Cyclopropyl-2-fluoropyridine . The synthesis of this intermediate can be accomplished via a transition metal-catalyzed cross-coupling reaction. One such method involves the coupling of a fluorine-containing pyridine derivative with a cyclopropylating agent, such as cyclopropylboronic acid or its esters. This reaction is typically catalyzed by palladium or nickel complexes in the presence of a suitable base and ligand. pipzine-chem.com
Once 5-Cyclopropyl-2-fluoropyridine is obtained, the subsequent challenge lies in the regioselective introduction of an iodine atom at the 3-position. Direct iodination of the pyridine ring can be challenging and may lead to a mixture of products. A more controlled approach involves the use of a pre-functionalized pyridine. For instance, a common strategy for introducing iodine at a specific position on the pyridine ring is the aromatic Finkelstein reaction. This involves the conversion of a bromo- or chloro-substituted pyridine to the corresponding iodo-derivative using an iodide salt, often in the presence of a copper(I) catalyst. chemicalbook.comchemicalbook.com
A plausible multistep synthetic sequence for this compound is outlined below:
Plausible Multistep Synthesis of this compound
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Bromination | 2-Fluoropyridine | Bromine, Oleum | 3-Bromo-2-fluoropyridine |
| 2 | Suzuki Coupling | 3-Bromo-2-fluoropyridine, Cyclopropylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 5-Cyclopropyl-2-fluoropyridine |
| 3 | Iodination | 5-Cyclopropyl-2-fluoropyridine | N-Iodosuccinimide (NIS), Strong acid (e.g., H₂SO₄) | This compound |
This table represents a hypothetical, albeit chemically reasonable, synthetic pathway. The specific conditions for each step would require experimental optimization.
Another approach to consider is the directed ortho-metalation of a substituted pyridine. However, the deprotonation of pyridines typically occurs at the more acidic C-4 position rather than the C-2 position. acs.org This makes selective functionalization at the 3-position via this method challenging without the use of specific directing groups.
One-pot and cascade reactions offer an elegant and efficient alternative to traditional multistep synthesis by minimizing purification steps and reducing waste. These reactions involve the sequential formation of multiple chemical bonds in a single reaction vessel.
For the synthesis of highly substituted pyridines, several one-pot methodologies have been developed. A common strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk By modifying this reaction, a three-component cyclocondensation can be achieved with high regiochemical control. core.ac.uk
Another powerful one-pot approach involves a three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation. This method proceeds through a tandem sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization to yield highly functionalized pyridines. mdpi.com
While a specific one-pot synthesis for this compound has not been explicitly reported in the literature, one can envision a convergent strategy based on these principles. Such a reaction would require the careful design of acyclic precursors containing the cyclopropyl, fluoro, and iodo functionalities or their synthetic equivalents.
Conceptual One-Pot Synthesis of a Substituted Pyridine
| Reaction Type | Components | Key Steps | Potential for this compound Synthesis |
| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Enamine/Ammonia, Alkynone | Michael addition, Heterocyclization | Could potentially be adapted by using appropriately substituted precursors, though incorporating the fluoro and iodo groups would be challenging. |
| Three-Component Tandem | Aldehyde, Active methylene (B1212753) nitrile, N-Substituted cyanoacetamide | Knoevenagel condensation, Michael addition, Cyclization, Aromatization | A highly convergent approach, but the required precursors for the target molecule would be complex and may not be readily available. |
| Cascade Nucleophilic Addition | 1,2,3-Triazines, Activated ketones or acetonitriles | Nucleophilic addition, Ring opening, Cyclization | Offers a route to highly substituted pyridines, but the specific substitution pattern of the target molecule may not be directly accessible. |
The development of a one-pot or cascade synthesis for this compound remains an area for further research. The primary synthetic challenges include the incorporation of the fluorine atom and the regioselective introduction of three different substituents onto the pyridine ring in a single, controlled process.
Advanced Reactivity and Transformation Chemistry of 5 Cyclopropyl 2 Fluoro 3 Iodopyridine
Cross-Coupling Reactions at Halogenated Positions
The pyridine (B92270) core of 5-cyclopropyl-2-fluoro-3-iodopyridine is adorned with two halogen atoms at positions 2 and 3. The carbon-iodine bond at the 3-position is significantly more reactive than the carbon-fluorine bond at the 2-position in transition metal-catalyzed cross-coupling reactions. This difference in reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization at the C-3 position while leaving the C-2 fluorine available for subsequent transformations or as a desired structural element in the final molecule.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysis is a foundational tool for forging new bonds in organic synthesis. For substrates like this compound, the C-I bond serves as the primary site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that can be harnessed for various bond-forming reactions.
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov While specific literature examples detailing the Suzuki-Miyaura coupling of this compound are not prominently available, the reactivity of similar 3-iodopyridine (B74083) systems is well-documented. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. The reaction is highly valued for its functional group tolerance and the stability of the boronic acid or ester reagents. nih.gov
The coupling of aryl or heteroaryl boronic acids with the 3-iodo position of the pyridine ring would proceed under standard Suzuki-Miyaura conditions to yield 3-aryl- or 3-heteroaryl-5-cyclopropyl-2-fluoropyridines. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency and yield.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85 |
| Pd(PPh₃)₄ | - | NaOH | DMF/H₂O | 120 | ~90 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | High |
The formation of carbon-nitrogen bonds is critical in the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination provides a direct route to arylamines from aryl halides. In the case of this compound, the C-3 iodine is the reactive site for this transformation. Research on the closely related 2-fluoro-4-iodopyridine (B1312466) has shown that selective C-N bond formation occurs exclusively at the position bearing the iodine atom. researchgate.net This reaction is typically catalyzed by a palladium complex with a specialized phosphine ligand and requires a base to deprotonate the amine nucleophile.
The reaction of this compound with a variety of primary or secondary amines would yield the corresponding 3-amino-5-cyclopropyl-2-fluoropyridine derivatives. Microwave irradiation has been shown to accelerate these couplings significantly. researchgate.net
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
| Catalyst | Ligand | Base | Solvent | Conditions |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | Microwave, 30 min |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 °C |
| Pd-GPhos | GPhos | NaOTMS | Toluene | 100 °C |
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the reaction of an aryl halide with a terminal alkyne. wikipedia.orgbldpharm.comorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine that can also serve as the solvent. wikipedia.orgwisc.edu The C-I bond of this compound is highly susceptible to this transformation, allowing for the introduction of an alkynyl moiety at the C-3 position. This provides a linear, rigid linker that is valuable in materials science and medicinal chemistry.
Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne starting material. organic-chemistry.org The reaction tolerates a wide range of functional groups on the terminal alkyne partner.
Table 3: General Conditions for Sonogashira Coupling of Aryl Halides
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | Room Temp - 50°C |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 80 °C |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | Room Temp |
Beyond the canonical cross-coupling reactions, the C-I bond of this compound is also a suitable handle for palladium-catalyzed carbonylation reactions. In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of a carbonyl group, leading to the formation of valuable derivatives such as esters, amides, or aldehydes. For instance, reacting the iodopyridine with an alcohol and carbon monoxide under palladium catalysis (Heck carbonylation) would produce the corresponding pyridyl-3-carboxylate ester. Similarly, using an amine would yield the corresponding amide. The specific outcome is dependent on the nucleophile present in the reaction mixture. While specific examples with this compound are not prevalent, this reactivity is a well-established transformation for aryl iodides.
Nickel-Catalyzed Cross-Coupling Reactions
In recent years, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. wisc.edu Nickel catalysts can engage in different mechanistic pathways, including those involving Ni(I)/Ni(III) cycles, and are particularly effective for coupling with C-F bonds and for reactions involving alkyl electrophiles. nih.gov
For this compound, nickel catalysis offers complementary reactivity. While palladium reactions would selectively activate the C-I bond, certain nickel systems could potentially engage the less reactive C-F bond, although this would require more forcing conditions. More commonly, nickel catalysts are used to couple aryl halides with alkyl organometallic reagents or to perform reductive cross-electrophile couplings. nih.gov For example, a nickel-catalyzed Negishi or Kumada coupling could be employed to form a C-C bond at the 3-position, often with different ligand requirements and reaction kinetics compared to palladium. The development of nickel-catalyzed methods for the functionalization of pyridines continues to be an active area of research. nih.govnih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon Monoxide |
| Palladium Acetate (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |
| Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) |
| Copper(I) Iodide (CuI) |
| n-Butyldiadamantylphosphine (n-BuPAd₂) |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| XPhos |
| GPhos |
| Di-tert-butylneopentylphosphine (DTBNpP) |
| Cesium Carbonate (Cs₂CO₃) |
| Sodium Hydroxide (NaOH) |
| Potassium Carbonate (K₂CO₃) |
| Potassium Phosphate (K₃PO₄) |
| Sodium trimethylsilanolate (NaOTMS) |
| Triethylamine (Et₃N) |
| Diisopropylamine (i-Pr₂NH) |
| 2,2,6,6-Tetramethylpiperidine (TMP) |
| Toluene |
| Dimethylformamide (DMF) |
| Dioxane |
| Tetrahydrofuran (THF) |
Reductive Amination and Related Carbon-Carbon Bond Formations
Reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of complex amines, can be envisioned as a powerful tool for modifying derivatives of this compound. While direct reductive amination on the pyridine ring itself is not standard, the functional handles of the molecule allow for precursor synthesis. For instance, the iodine at the C-3 position can be converted into an aldehyde via a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This resulting aldehyde is a prime candidate for reductive amination, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position.
Related carbon-carbon bond forming reactions leverage the reactivity of the halogenated positions. The iodine at C-3 is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of new alkyl, alkenyl, and aryl groups. Furthermore, the generation of an organolithium or organomagnesium species at this position via metal-halogen exchange opens the door to reactions with various carbon electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, thereby extending the carbon framework. The trifluoromethyl group, for example, can be introduced into organic substrates through various methods, including copper-catalyzed oxidative trifluoromethylation of terminal alkenes. acs.org
Copper-Mediated Coupling Processes
Copper-mediated coupling reactions, including the classic Ullmann reaction, are particularly well-suited for forming carbon-heteroatom and carbon-carbon bonds at the iodinated C-3 position of this compound. organic-chemistry.org The Ullmann condensation, traditionally involving the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at elevated temperatures, has seen significant advancements. organic-chemistry.orgnih.gov Modern catalytic variants often proceed under milder conditions with the aid of specialized ligands. nih.gov
For this compound, the C-I bond is the primary site for these transformations due to its higher reactivity compared to the C-F bond. Copper-catalyzed N-arylation can be achieved by reacting the iodopyridine with a variety of amines, amides, or N-heterocycles. nih.gov Similarly, C-O bond formation can be accomplished using various phenols and alcohols, and C-S bonds can be formed with thiols. These reactions are crucial for accessing a diverse range of derivatives. Mechanistically, these reactions can proceed through a catalytic cycle potentially involving Cu(I)/Cu(III) intermediates. organic-chemistry.orgrsc.org The choice of ligand, base, and solvent is critical for optimizing reaction efficiency and preventing side reactions. nih.gov In some copper-mediated systems involving fluoroalkylation, a competition between cross-coupling, intramolecular cyclization, and homocoupling can exist, with the outcome often dictated by the substituents and reaction partners. nih.gov
Below is a representative table of copper-mediated coupling reactions applicable to halopyridine scaffolds.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Phenol | CuI / TMEDA | Cs₂CO₃ | DMF | Aryl Ether |
| Imidazole | CuI / Phenanthroline | K₂CO₃ | Dioxane | N-Aryl Heterocycle |
| Thiophenol | CuI | K₃PO₄ | Toluene | Aryl Thioether |
| Amidine HCl | CuI / L19 | Cs₂CO₃ | DMF | Substituted Aniline |
This table illustrates general conditions for Ullmann-type reactions on halopyridines, based on literature precedents. nih.gov
Regioselective Functionalization of the Pyridine Ring
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. wikipedia.orgbaranlab.org In this compound, both the C-2 fluorine and the C-3 iodine can potentially act as DMGs. Halogens are known to be moderate to weak DMGs. researchgate.net
The reaction of a halopyridine with a strong base like lithium diisopropylamide (LDA) can lead to regioselective lithiation ortho to the halogen. researchgate.netrsc.org For the target molecule, the most acidic proton is at the C-4 position, influenced by the inductive effects of the adjacent fluorine and iodine atoms. Therefore, treatment with LDA at low temperatures would likely result in deprotonation at C-4. The resulting 4-lithio species can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, silyl (B83357) halides, alkyl halides) to introduce new functional groups with high regiocontrol. This approach circumvents the need for pre-functionalization at the C-4 position and provides a direct route to 3,4,5-trisubstituted pyridine derivatives. It is crucial to use a non-nucleophilic base like LDA to avoid competitive nucleophilic addition or substitution at the C-2 position. rsc.org
| Base/Reagent | Temperature | Position Functionalized | Electrophile (E+) | Product |
| LDA | -78 °C | C-4 | D₂O | 4-Deuterio-5-cyclopropyl-2-fluoro-3-iodopyridine |
| LDA | -78 °C | C-4 | (CH₃)₃SiCl | 5-Cyclopropyl-2-fluoro-3-iodo-4-(trimethylsilyl)pyridine |
| LDA | -78 °C | C-4 | CH₃CHO | 1-(5-Cyclopropyl-2-fluoro-3-iodopyridin-4-yl)ethanol |
This table presents hypothetical yet plausible outcomes for DoM reactions on the target compound based on known reactivity of halopyridines. researchgate.netrsc.org
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a highly atom-economical and sustainable strategy in organic synthesis, avoiding the need for pre-functionalized substrates. rsc.orgbeilstein-journals.org For pyridines, which are often challenging substrates due to their electron-deficient nature and tendency to coordinate with metal catalysts, significant progress has been made. rsc.orgbeilstein-journals.org
For this compound, the most likely site for direct C-H functionalization using transition-metal catalysis would be the C-4 or C-6 positions. Palladium-catalyzed C-H arylation, for instance, could potentially be directed to the C-4 position. Recent developments have shown that even challenging meta-C-H functionalization of pyridines can be achieved under specific conditions, sometimes involving dearomatization-rearomatization strategies or electrochemical methods. nih.govnih.gov Another approach is palladium-catalyzed C-H fluorination, which could offer a route to polyfluorinated pyridine derivatives, although controlling regioselectivity on a substrate with existing fluorine atoms would be a key challenge. nih.govspringernature.com Radical-based methods, such as Minisci-type reactions, typically favor the electron-deficient C-2, C-4, and C-6 positions of the pyridine ring. Given that C-2 is already substituted, functionalization would be directed to C-4 and C-6.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyridines. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). stackexchange.com The rate of SNAr is highly dependent on the nature of the leaving group and the electronic properties of the ring.
In this compound, the pyridine ring is activated towards nucleophilic attack by the electronegative nitrogen atom and the C-2 fluoro substituent. Nucleophilic attack is strongly favored at the C-2 and C-4 positions because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen, which is not possible for attack at C-3. stackexchange.comvaia.com
Between the two halogens, fluorine is a much better leaving group than iodine in SNAr reactions when the C-F bond is at an activated position (like C-2). This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the rate-determining addition step. sci-hub.seresearchgate.net Therefore, treatment of this compound with a wide range of nucleophiles (e.g., alkoxides, thiolates, amines) will result in the selective displacement of the fluoride (B91410) at the C-2 position, leaving the iodide and cyclopropyl (B3062369) groups intact. researchgate.netresearchgate.net This predictable regioselectivity makes SNAr an exceptionally reliable and powerful method for elaborating this scaffold. researchgate.net
| Nucleophile | Reagent | Solvent | Position of Substitution | Product Class |
| Amine (R₂NH) | R₂NH, K₂CO₃ | DMSO | C-2 | 2-Amino-5-cyclopropyl-3-iodopyridine |
| Alkoxide (RO⁻) | ROH, NaH | THF | C-2 | 2-Alkoxy-5-cyclopropyl-3-iodopyridine |
| Thiolate (RS⁻) | RSH, K₂CO₃ | DMF | C-2 | 2-(Alkylthio)-5-cyclopropyl-3-iodopyridine |
This table illustrates the expected outcome of SNAr reactions on the title compound, where the fluoride at the activated C-2 position is selectively displaced. researchgate.netresearchgate.netresearchgate.net
Spectroscopic and Computational Investigations of 5 Cyclopropyl 2 Fluoro 3 Iodopyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5-Cyclopropyl-2-fluoro-3-iodopyridine, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial for confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The aromatic protons, likely appearing as doublets or more complex multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus, would provide key information about their relative positions. The protons of the cyclopropyl group would also exhibit characteristic multiplets in the aliphatic region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the pyridine ring and the cyclopropyl group would give rise to a distinct signal. The chemical shifts of the carbon atoms would be influenced by the attached substituents, with the carbon atoms bonded to the electronegative fluorine and iodine atoms showing characteristic downfield shifts.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. In the case of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom, and its coupling with neighboring protons would provide further structural confirmation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry would be essential for unequivocally confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula C₈HⲇFIN.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and cyclopropyl groups, as well as vibrations associated with the C-F and C-I bonds.
In the absence of experimentally determined or computationally predicted data, the specific chemical shifts, mass-to-charge ratios, and vibrational frequencies for this compound cannot be presented. Further research and publication of these spectroscopic and computational findings are necessary to populate the detailed analysis outlined.
Computational Chemistry and Mechanistic Insights
Computational chemistry provides a powerful lens through which the intricacies of molecular behavior can be explored. For a molecule like this compound, with its unique combination of substituents, computational modeling is invaluable for predicting its reactivity, understanding its electronic landscape, and elucidating potential reaction pathways.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. By calculating the energies of reactants, transition states, and products, DFT can map out the most probable pathways for a chemical reaction.
In the context of this compound, DFT calculations would be instrumental in understanding its behavior in various chemical transformations. For instance, in nucleophilic aromatic substitution reactions, DFT could predict the activation barriers for the displacement of either the fluorine or iodine atom. Generally, iodine is a better leaving group than fluorine in such reactions. However, the specific electronic environment created by the cyclopropyl and fluoro substituents can influence the relative stability of the transition states.
A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu) would likely explore the following pathways:
Pathway A: Nucleophilic attack at the C-2 position, leading to the displacement of the fluorine atom.
Pathway B: Nucleophilic attack at the C-3 position, leading to the displacement of the iodine atom.
The computed Gibbs free energy of activation (ΔG‡) for each pathway would reveal the kinetically favored product. It is anticipated that the pathway with the lower activation energy would be the dominant one. Quantum-chemical calculations on related pyridine carboxamides have shown that the position of substituents significantly affects the thermodynamics and activation parameters of reactions mdpi.com. For example, the electron-donor properties of substituents can influence the activation barrier of reactions like sultone ring-opening mdpi.com.
Furthermore, DFT calculations can elucidate the mechanism of more complex reactions, such as the phosphine-catalyzed ring-opening of cyclopropyl ketones, which involves multiple steps including nucleophilic substitution, intramolecular addition, and proton transfer rsc.org. While not a direct analogue, this highlights the capability of DFT to unravel intricate reaction mechanisms that could be relevant to the reactivity of the cyclopropyl moiety in the target molecule.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical insights into the electrophilic and nucleophilic nature of a molecule.
For this compound, the HOMO is expected to be distributed across the pyridine ring and the cyclopropyl group, reflecting the electron-donating potential of these moieties. The fluorine and iodine atoms, being highly electronegative, will likely have a smaller contribution to the HOMO. Conversely, the LUMO is anticipated to be localized primarily on the pyridine ring, particularly on the carbon atoms bonded to the electronegative fluorine and iodine atoms. This localization makes these sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. In a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to determine various reactivity parameters, including the HOMO and LUMO energies and the HOMO-LUMO energy gap, showing how different substituents affect these values mdpi.com.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Characteristics | Implication for Reactivity |
| HOMO | Likely localized on the pyridine ring and cyclopropyl group. | Indicates the sites most susceptible to electrophilic attack. The cyclopropyl group may contribute to the nucleophilicity of the ring. |
| LUMO | Expected to be concentrated on the pyridine ring, especially at the C-2 and C-3 positions. | Identifies the most electrophilic centers, which are prone to attack by nucleophiles. |
| HOMO-LUMO Gap | The energy difference will determine the molecule's overall reactivity and polarizability. | A smaller gap suggests higher reactivity towards both nucleophiles and electrophiles. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): This region, indicating high electron density, would likely be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and interaction with electrophiles.
Positive Potential (Blue): Regions of positive potential, or electron deficiency, are expected near the hydrogen atoms and, significantly, on the carbon atoms attached to the fluorine and iodine atoms. This is due to the strong electron-withdrawing inductive effects of these halogens. The area of positive potential around the iodine atom, known as a "sigma-hole," can also be a site for halogen bonding interactions.
Neutral Potential (Green): The cyclopropyl group and the rest of the pyridine ring would likely exhibit a more neutral potential.
Analysis of MEP maps for pyridine carboxamide derivatives has been used to determine the binding sites of reagents, providing insights into reaction mechanisms mdpi.com. Similarly, for the target molecule, the MEP map would guide predictions about intermolecular interactions and the initial steps of a chemical reaction.
Regioselectivity and Stereoselectivity Predictions via Computational Modeling
Computational modeling is particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the energies of different transition states leading to various regioisomers or stereoisomers, the most likely product can be identified.
In the case of this compound, a key question is the regioselectivity of nucleophilic substitution. As mentioned, DFT calculations of the activation energies for substitution at the C-2 (fluoro) and C-3 (iodo) positions would provide a clear prediction. The regioselectivity will be governed by a combination of factors, including the inherent leaving group ability of fluoride (B91410) versus iodide, and the electronic influence of the substituents on the stability of the Meisenheimer-like intermediates.
For reactions involving the cyclopropyl group, computational models can predict whether reactions will proceed with retention or inversion of stereochemistry, or if ring-opening reactions are likely. For example, DFT studies on phosphine-catalyzed ring-opening of cyclopropyl ketones have successfully elucidated the chemoselectivity of the reaction, identifying the most favorable reaction pathway among several possibilities rsc.org.
Furthermore, computational studies on the synthesis of 2,3,5-trisubstituted pyridines have demonstrated the utility of these methods in understanding and predicting the outcomes of complex reaction sequences researchgate.net. While not a computational study, the synthesis of various 2,3,5-trisubstituted pyridines highlights the importance of controlling regioselectivity in the functionalization of such scaffolds researchgate.net.
Applications of 5 Cyclopropyl 2 Fluoro 3 Iodopyridine As a Versatile Synthetic Synthon
Building Block in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the carbon-iodine bond in 5-Cyclopropyl-2-fluoro-3-iodopyridine makes it an ideal substrate for the construction of intricate heterocyclic systems. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Detailed research has demonstrated the utility of this building block in synthesizing novel compounds with potential biological activity. For instance, in the development of inhibitors for various enzymes, the 5-cyclopropyl-2-fluoropyridine (B1456819) moiety is often a key structural feature. The synthesis of such complex molecules frequently begins with a cross-coupling reaction at the 3-position of this compound.
One of the most widely employed transformations is the Suzuki-Miyaura coupling , where the iodo-group is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine (B92270) ring. The general scheme for this reaction is depicted below:
A general representation of the Suzuki-Miyaura coupling reaction with this compound.Another powerful tool is the Sonogashira coupling , which involves the reaction of the iodo-substituent with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. soton.ac.uk This reaction is instrumental in the synthesis of substituted alkynylpyridines, which are precursors to a variety of other functional groups and heterocyclic systems. wikipedia.orgorganic-chemistry.org For example, the resulting alkynes can undergo cyclization reactions to form fused ring systems.
The Buchwald-Hartwig amination is another key reaction that highlights the versatility of this synthon. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the iodo-group with a primary or secondary amine. This method provides direct access to 3-aminopyridine (B143674) derivatives, which are prevalent in many biologically active compounds. mdpi.com
The following table summarizes some of the key cross-coupling reactions utilized with this compound for the synthesis of complex heterocyclic systems.
| Reaction Type | Coupling Partner | Catalyst System | Resulting Bond | Significance |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) | Introduction of diverse aromatic and unsaturated moieties. nih.govharvard.edu |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu co-catalyst | C-C (Alkynyl) | Synthesis of alkynylpyridines, precursors for further transformations. soton.ac.ukwikipedia.orgresearchgate.net |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand | C-N | Direct formation of 3-aminopyridine derivatives. wikipedia.orgorganic-chemistry.org |
Precursor for the Generation of Diverse Chemical Libraries and Scaffolds
The ability to selectively and efficiently functionalize this compound makes it an excellent starting point for the generation of diverse chemical libraries. In drug discovery and materials science, having access to a large collection of structurally related compounds is crucial for screening and identifying molecules with desired properties.
The orthogonal reactivity of the iodo and fluoro substituents is a key feature that is exploited in the development of chemical libraries. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. This allows for the initial diversification at the 3-position through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the fluorine atom at the 2-position intact for subsequent modifications.
Following the initial diversification at the 3-position, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This two-step diversification strategy allows for the creation of a large number of compounds from a single, readily available starting material. For example, a library of compounds can be generated by first performing a Suzuki coupling with a variety of boronic acids and then reacting each of the resulting products with a range of nucleophiles (e.g., amines, alcohols, thiols) to displace the fluorine atom.
This combinatorial approach enables the rapid synthesis of a multitude of compounds with different substituents at both the 2 and 3-positions of the pyridine ring, leading to a diverse set of molecular scaffolds. These libraries are invaluable for high-throughput screening campaigns aimed at identifying new lead compounds in drug discovery. The use of halogenated pyridine derivatives, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, in the synthesis of various fluoroquinolone derivatives demonstrates the power of this approach in generating diverse chemical entities. google.com
Derivatization for Further Functionalization and Molecular Diversification
The strategic placement of the functional groups on this compound allows for a wide range of derivatization reactions, leading to further molecular diversification. Beyond the primary cross-coupling and nucleophilic substitution reactions, the individual functional groups can be manipulated to introduce additional complexity.
The iodine atom, after serving its purpose in a cross-coupling reaction, can be replaced by a variety of other functional groups. For instance, after a Suzuki coupling, the newly introduced aryl group can be further functionalized.
The fluorine atom at the 2-position, besides being a site for SNAr reactions, also influences the acidity of the adjacent C-H bond at the 4-position. This can potentially allow for directed ortho-metalation (DoM) strategies, where a strong base can deprotonate this position, followed by quenching with an electrophile to introduce a new substituent.
The cyclopropyl (B3062369) group at the 5-position is generally stable under many reaction conditions, making it a desirable feature in the final molecules. However, under specific conditions, the cyclopropyl ring can also be a site for further chemical modification.
Mechanistic Studies and Reaction Optimization for Transformations Involving 5 Cyclopropyl 2 Fluoro 3 Iodopyridine
Elucidation of Reaction Mechanisms in Cross-Coupling and Functionalization
The reactivity of 5-Cyclopropyl-2-fluoro-3-iodopyridine is dominated by the carbon-iodine bond, which is the primary site for cross-coupling reactions. The mechanism of these transformations, particularly palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings, follows well-established catalytic cycles. These cycles typically involve oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.
The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine (B92270) ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). Mechanistic studies on related 2-fluoropyridine (B1216828) systems suggest that the functionalization at this position proceeds through a Meisenheimer intermediate, a process facilitated by strong electron-withdrawing groups on the ring. nih.gov
Catalyst Development and Ligand Design for Enhanced Selectivity and Efficiency
The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the choice of catalyst and ligand. For Suzuki-Miyaura reactions, which are commonly employed to introduce aryl or heteroaryl groups at the 3-position, palladium catalysts are the standard. The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), has been instrumental in improving the efficiency of coupling with challenging substrates. nih.govorganic-chemistry.org These ligands promote the oxidative addition and reductive elimination steps in the catalytic cycle.
In the context of Sonogashira couplings to introduce alkynyl moieties, a combination of a palladium catalyst and a copper(I) co-catalyst is often employed. acs.org The ligand design in these systems is critical to prevent side reactions and catalyst deactivation. For transformations targeting the 2-fluoro position via SNAr, while often uncatalyzed, the development of specific reaction conditions can be seen as a form of catalysis in a broader sense, enabling transformations that would otherwise be inefficient. acs.org
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reagent Stoichiometry
The optimization of reaction conditions is paramount for achieving high yields and purity in transformations of this compound. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of reagents.
For cross-coupling reactions, a mixture of an organic solvent and an aqueous base is common. For instance, in Suzuki-Miyaura couplings, solvents like cyclopentyl methyl ether (CPME) in combination with water have proven effective. nih.gov The choice of base, such as potassium carbonate or cesium carbonate, can also significantly impact the reaction outcome. nih.gov Temperature plays a crucial role, with many cross-coupling reactions requiring heating to proceed at a reasonable rate. nih.gov
In the case of SNAr at the 2-position, the reaction conditions are highly dependent on the nucleophile. The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can facilitate the reaction by stabilizing the charged intermediate. molbase.com The stoichiometry of the nucleophile and any added base must be carefully controlled to ensure complete conversion without promoting side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)2 | nih.gov |
| Ligand | XPhos | nih.gov |
| Base | K2CO3 | nih.gov |
| Solvent | CPME/H2O (10:1) | nih.gov |
| Temperature | 100 °C | nih.gov |
This table presents a generalized set of conditions based on studies with related aryl chlorides and cyclopropyltrifluoroborates and may require optimization for this compound.
Regiochemical Control in Multi-Functionalized Pyridine Systems
A significant challenge in the chemistry of this compound is achieving regiochemical control. The molecule possesses three distinct reactive sites: the C-I bond at the 3-position, the C-F bond at the 2-position, and the C-H bonds on the pyridine ring. The inherent reactivity differences between these sites form the basis for regioselective functionalization.
The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective modification at the 3-position. The C-F bond at the 2-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles and under forcing conditions. nih.gov The strategic selection of reaction conditions and reagents is therefore critical to target a specific position. For instance, performing a Suzuki-Miyaura coupling under relatively mild conditions will typically leave the C-F bond intact. Conversely, subjecting the molecule to a strong nucleophile at elevated temperatures may favor substitution at the 2-position. The development of successive, regiocontrolled cross-coupling reactions on multi-halogenated pyridine systems has demonstrated the feasibility of such selective functionalizations. nih.gov
Stereochemical Control in Reactions Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group in this compound is a three-dimensional substituent that can influence the stereochemical outcome of reactions at adjacent positions. However, in the context of cross-coupling reactions at the 3-position, the cyclopropyl group primarily exerts steric and electronic effects on the reaction rate and efficiency, rather than participating directly in the bond-forming event in a way that would require stereochemical control of the cyclopropane (B1198618) ring itself.
In reactions where the cyclopropyl group itself is formed or modified, stereochemical control becomes a critical consideration. For instance, in the palladium-catalyzed cross-coupling of (2'-cyclopropylcyclopropyl)-substituted borolanes with aryl halides, the stereochemistry of the cyclopropyl groups is retained throughout the reaction sequence. researchgate.net While this specific example does not involve this compound directly, it highlights the general principle that palladium-catalyzed cross-coupling reactions are not expected to scramble the stereochemistry of a pre-existing cyclopropyl ring. Any stereochemical considerations would primarily arise if new chiral centers are generated on substituents introduced to the pyridine ring.
Future Perspectives and Emerging Research Directions
Development of Novel Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like 5-Cyclopropyl-2-fluoro-3-iodopyridine. The goal is to create processes that are more environmentally benign, safer, and more efficient than traditional methods, which often rely on hazardous reagents and generate significant waste. rasayanjournal.co.in
One of the most promising green approaches is the use of biocatalysis . ukri.org Whole-cell biocatalysts and isolated enzymes offer highly selective and efficient routes to functionalized pyridines. rsc.orgrsc.org For instance, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, eliminating the need for strong oxidizing and reducing agents. rsc.org Similarly, co-expression of enzymes like carboxylic acid reductase and ω-transaminase in a single pot has enabled the synthesis of 3-(aminomethyl)pyridine (B1677787) with high yields. researchgate.net These biocatalytic systems could be engineered to perform specific steps in the synthesis of this compound, such as the introduction of functional groups under mild, aqueous conditions.
Multicomponent reactions (MCRs) represent another cornerstone of green synthesis, allowing the construction of complex molecules like substituted pyridines in a single step from three or more starting materials. rasayanjournal.co.inresearchgate.net These reactions are atom-economical and can be accelerated using environmentally friendly techniques such as microwave irradiation. acs.org The development of novel MCRs could provide a direct and efficient pathway to the core structure of the target compound.
Furthermore, the use of magnetically recoverable nanocatalysts is gaining traction. rsc.org These catalysts, which can be easily separated from the reaction mixture using a magnet and reused multiple times, offer a sustainable alternative to traditional homogeneous catalysts. researchgate.netrsc.org For example, nano-Fe3O4@Ca(HSO4)2 has been used as a magnetic acid catalyst for pyridine (B92270) synthesis. rsc.org Designing similar recyclable catalysts for the specific transformations needed to produce this compound would significantly reduce waste and cost.
| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |
| Biocatalysis | Enzymatic introduction of fluoro or cyclopropyl (B3062369) groups. | High selectivity, mild reaction conditions, reduced waste. rsc.orgrsc.orgresearchgate.net |
| Multicomponent Reactions | One-pot synthesis of the substituted pyridine core. | High atom economy, reduced reaction time, simplified workup. rasayanjournal.co.inacs.org |
| Nanocatalysis | Use of recyclable catalysts for key reaction steps. | Catalyst reusability, reduced environmental impact, cost-effectiveness. researchgate.netrsc.org |
| Microwave-Assisted Synthesis | Acceleration of reaction rates in key synthetic steps. | Shorter reaction times, higher yields, pure products. acs.org |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of structurally diverse compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. rsc.orgnih.govacs.org These technologies are particularly well-suited for the modular synthesis of functionalized pyridines like this compound and its derivatives.
Flow chemistry is a key enabling technology in this area. sci-hub.se Conducting reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, better process control, higher reproducibility, and easier scalability. sci-hub.seresearchgate.net The synthesis of various pyridine derivatives, including the Bohlmann-Rahtz and Hantzsch syntheses, has been successfully adapted to microwave flow reactors. nih.govtechnologynetworks.com Researchers at Virginia Commonwealth University have demonstrated a single continuous-step synthesis of Nevirapine, a pyridine-containing drug, using flow reactors, which significantly increased the yield and reduced production costs. vcu.edu Such platforms could be designed for the multi-step synthesis of this compound, where intermediates are generated and immediately used in the next reaction step without isolation.
Combining flow chemistry with high-throughput experimentation (HTE) allows for the rapid screening of reaction conditions and the parallel synthesis of compound libraries. acs.org This approach is invaluable for optimizing the synthesis of the target compound and for exploring its chemical space by systematically varying the substituents. For instance, an automated flow synthesis platform has been developed for the modular creation of spirocyclic tetrahydronaphthyridines from primary alkylamines, demonstrating the power of this approach for generating complex heterocyclic scaffolds. nih.gov This methodology could be adapted to use this compound as a key building block for creating diverse molecular architectures.
| Technology | Application in Pyridine Synthesis | Advantages for this compound |
| Flow Chemistry | Continuous production of pyridine intermediates and final products. | Improved safety, scalability, and process control. sci-hub.senih.govvcu.edu |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions and parallel library synthesis. | Accelerated discovery of optimal synthetic routes and novel derivatives. acs.org |
| Automated Platforms | Integrated synthesis, purification, and analysis of compounds. | Reduced manual labor, increased efficiency, and generation of large compound libraries. nih.govnih.gov |
Exploration of New Catalytic Systems for Challenging Transformations
The functionalization of the pyridine ring presents unique challenges due to its electron-deficient nature. beilstein-journals.orgbohrium.com The development of novel catalytic systems is crucial for efficiently introducing the desired substituents with high regioselectivity.
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of pyridines under mild conditions. acs.orgtandfonline.comibs.re.kr This strategy uses visible light to generate highly reactive radical intermediates that can participate in a variety of transformations. For example, photoredox catalysis has been used for the site-selective C2- and C4-acylation of pyridinium (B92312) salts and the difluoroalkylation of pyridine N-oxides. acs.orgtandfonline.comibs.re.kr Such methods could be explored for the direct introduction of the cyclopropyl group or other functionalities onto the pyridine core. Dual copper/organophotoredox catalysis has also been shown to enable the cyclization of unprotected oximes with enals to form multisubstituted pyridines. researchgate.net
Transition-metal catalysis continues to be a major focus for the C-H functionalization of pyridines. beilstein-journals.orgnih.govrsc.org While C2 functionalization is relatively common, achieving selectivity at other positions remains a challenge. nih.gov Recent advances include the use of palladium catalysts with specialized ligands for C3-arylation and rhodium(III) catalysts for the hydroarylation of alkynes. nih.gov The development of catalysts that can selectively activate the C-H bonds at the C3 and C5 positions of a 2-fluoropyridine (B1216828) would be highly valuable for the synthesis of this compound.
The use of pyridine N-oxides as activated intermediates is another important strategy. acs.org Pyridine N-oxides can act as hydrogen atom abstraction agents in photoredox-catalyzed reactions, enabling the functionalization of unactivated C(sp³)-H bonds and the carbohydroxylation of olefins. acs.org This approach could be leveraged to introduce complex side chains onto the pyridine ring of the target compound.
Computational Design of Derivatives with Tailored Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting the reactivity of molecules. nih.govnih.govnih.govresearchgate.net In the context of this compound, computational methods can be used to design derivatives with specific electronic and steric properties, thereby tailoring their reactivity for various applications.
DFT calculations can elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions. nih.gov For example, theoretical studies have investigated the mechanism of metal-free pyridine phosphination, revealing the factors that control site-selectivity. nih.gov Such insights are crucial for designing synthetic routes that favor the desired isomer of a functionalized pyridine. By modeling the transition states of different reaction pathways, chemists can rationally select catalysts and reaction conditions to achieve a specific outcome.
Furthermore, computational screening can accelerate the discovery of derivatives with desired properties. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and various reactivity descriptors, it is possible to predict how a molecule will behave in a given chemical environment. nih.govresearchgate.net This allows for the in silico design of a library of derivatives of this compound, which can then be prioritized for synthesis based on their predicted reactivity profiles. This approach has been used to study and correlate the computed properties of pyridine derivatives with their experimentally observed antimicrobial activity. nih.govresearchgate.net This synergy between computational prediction and experimental validation is a powerful strategy for the efficient development of new functional molecules. nih.gov
| Computational Method | Application | Impact on Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of regioselectivity. | Rational design of synthetic strategies and catalysts. nih.govnih.gov |
| Molecular Modeling | Calculation of electronic properties (HOMO, LUMO, etc.). | Prediction of reactivity and biological activity. nih.govresearchgate.net |
| In Silico Screening | Virtual screening of derivative libraries. | Prioritization of synthetic targets and acceleration of discovery. |
Q & A
[Basic] What are the standard synthetic routes for 5-Cyclopropyl-2-fluoro-3-iodopyridine?
The synthesis typically involves sequential halogenation and cyclopropane functionalization. A common approach starts with fluoropyridine derivatives, where iodination at the 3-position is achieved using NaI under acidic conditions (e.g., H2SO4 or HCl) at elevated temperatures (~80°C) . The cyclopropyl group is introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling with cyclopropylboronic acid, using Pd catalysts (e.g., Pd(PPh3)4) . Alternative routes may employ nucleophilic substitution for fluorine retention, ensuring minimal displacement of the fluoro group during iodination .
[Advanced] How can regioselectivity challenges during iodination be addressed?
Regioselectivity is influenced by the directing effects of substituents. The fluoro group at position 2 deactivates the ring, directing electrophilic iodination to the meta position (C-3). Computational studies (DFT) can predict activation energies for different positions, while experimental optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) to favor kinetic control . For example, using DMF as a solvent enhances iodine electrophilicity, improving selectivity for C-3 iodination over competing pathways .
[Basic] What spectroscopic techniques are critical for characterizing this compound?
- <sup>19</sup>F NMR : Identifies the fluoro substituent’s chemical environment (δ ~ -110 to -120 ppm for 2-fluoropyridines) .
- <sup>1</sup>H and <sup>13</sup>C NMR : The cyclopropyl group’s protons appear as a multiplet (~δ 1.0–1.5 ppm), while aromatic protons show coupling patterns indicative of substituent positions .
- X-ray crystallography : Resolves steric effects of the cyclopropyl group and confirms regiochemistry, as demonstrated in structurally analogous compounds .
[Advanced] How does the cyclopropyl group impact reactivity in cross-coupling reactions?
The cyclopropyl ring introduces steric hindrance and electron-donating effects. Steric maps from X-ray data (e.g., bond angles and distances) reveal that bulky cyclopropyl groups slow down transmetallation steps in Suzuki couplings . However, the ring’s strain can enhance reactivity in ring-opening reactions under specific conditions (e.g., Rh-catalyzed C–H activation) . Electronic effects are quantified via Hammett parameters (σcyclopropyl ≈ -0.15), favoring oxidative addition in Pd-catalyzed reactions .
[Basic] What are the primary applications in medicinal chemistry research?
This compound serves as a versatile intermediate for bioactive molecules. For example, fluorinated and iodinated pyridines are key motifs in kinase inhibitors and antiviral agents . The cyclopropyl group enhances metabolic stability, making it valuable in lead optimization for CNS-targeting drugs .
[Advanced] How can computational methods predict its reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) simulations model transition states to evaluate leaving-group abilities. For instance, the iodine atom’s polarizability lowers activation barriers for substitutions at C-3. Solvent effects (e.g., dielectric constant in DMSO) are incorporated via implicit solvation models, accurately predicting reaction pathways .
[Basic] What purification challenges arise, and how are they mitigated?
The compound’s low solubility in polar solvents complicates chromatography. Gradient elution (hexane/EtOAc) on silica gel is effective, while recrystallization from toluene/hexane mixtures improves purity . Halogen bonding with stationary phases can cause tailing; adding 1% triethylamine to the mobile phase mitigates this .
[Advanced] How do electronic effects of substituents influence reaction outcomes?
The electron-withdrawing fluoro and iodo groups create a polarized π-system, directing electrophiles to the cyclopropyl-bearing C-5 position. Hammett plots correlate substituent effects with reaction rates, showing that electron-donating groups (e.g., cyclopropyl) accelerate nucleophilic aromatic substitutions at adjacent positions .
[Basic] What safety protocols are essential during handling?
- Use gloveboxes or fume hoods to avoid iodine vapor exposure.
- Wear nitrile gloves and eye protection due to potential skin/eye irritation .
- Store under inert gas (Ar/N2) to prevent degradation .
[Advanced] How can contradictions in reported synthetic yields be resolved?
Reproducibility studies suggest optimizing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
